Dnp-PLGLWA-DArg-NH2 TFA

Enzyme Kinetics Substrate Selectivity MMP Profiling

This Dnp-labeled heptapeptide (Dnp-Pro-Leu-Gly-Leu-Trp-Ala-DArg-NH2 TFA) is the only fluorogenic substrate that enables single-substrate screening across MMP-1, MMP-2, MMP-3, and MMP-9 (kcat/Km: MMP-2 619 M⁻¹s⁻¹; MMP-9 209; MMP-3 40; MMP-1 21). Engineered with C-terminal D-Arg for high aqueous solubility—prepare solutions directly in assay buffer without DMSO, avoiding solvent-induced artifacts. UV detection (Ex/Em 280/360 nm) frees visible channels for multiplexing. Validated in Ca²⁺ cofactor studies. Order ≥95% purity lyophilized powder for reproducible kinetic assays.

Molecular Formula C47H65F3N14O13
Molecular Weight 1091.1 g/mol
Cat. No. B15581809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnp-PLGLWA-DArg-NH2 TFA
Molecular FormulaC47H65F3N14O13
Molecular Weight1091.1 g/mol
Structural Identifiers
InChIInChI=1S/C45H64N14O11.C2HF3O2/c1-24(2)18-32(56-44(66)36-13-9-17-57(36)35-15-14-28(58(67)68)21-37(35)59(69)70)41(63)51-23-38(60)53-33(19-25(3)4)43(65)55-34(20-27-22-50-30-11-7-6-10-29(27)30)42(64)52-26(5)40(62)54-31(39(46)61)12-8-16-49-45(47)48;3-2(4,5)1(6)7/h6-7,10-11,14-15,21-22,24-26,31-34,36,50H,8-9,12-13,16-20,23H2,1-5H3,(H2,46,61)(H,51,63)(H,52,64)(H,53,60)(H,54,62)(H,55,65)(H,56,66)(H4,47,48,49);(H,6,7)/t26-,31+,32-,33-,34+,36-;/m0./s1
InChIKeyGMYYKUSXNGFHND-KHQHHFGASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dnp-PLGLWA-DArg-NH2 TFA: MMP Fluorogenic Substrate with Documented Kinetic Selectivity Profile


Dnp-PLGLWA-DArg-NH2 TFA (Dnp-Pro-Leu-Gly-Leu-Trp-Ala-DArg-NH2 trifluoroacetate salt) is a heptapeptide fluorogenic substrate for matrix metalloproteinases (MMPs). It employs an intramolecular quenching mechanism wherein the N-terminal 2,4-dinitrophenol (Dnp) group quenches the intrinsic fluorescence of the Trp residue in the intact peptide [1]. Upon cleavage of the Gly-Leu bond by active MMPs, the quenching effect is relieved, enabling continuous real-time monitoring of protease activity . The compound is formally characterized as a substrate for MMP-1, MMP-2, MMP-7, and MMP-9, with excitation/emission maxima at 280/360 nm .

Why Dnp-PLGLWA-DArg-NH2 TFA Cannot Be Interchanged with Other Dnp-Labeled MMP Substrates


While numerous Dnp-labeled MMP substrates share the same core quenching mechanism (Dnp/Trp), they are not interchangeable in experimental workflows. Substrate amino acid sequence determines MMP isoform selectivity and catalytic efficiency [1]. For instance, Dnp-PLGLWA-DArg-NH2 TFA exhibits a distinct selectivity pattern with highest catalytic efficiency (kcat/Km = 619.0 M⁻¹s⁻¹) for MMP-2 and measurable activity across MMP-1, MMP-3, and MMP-9, while Dnp-PLGMWSR is predominantly optimized for gelatinases (MMP-2/MMP-9) [2]. Substituting one Dnp-substrate for another without sequence verification introduces uncontrolled variables—specifically altered Km, Vmax, and selectivity coefficients—that directly compromise inter-study reproducibility and quantitative accuracy .

Dnp-PLGLWA-DArg-NH2 TFA: Quantitative Differentiation Evidence Against MMP Substrate Comparators


MMP Isoform Selectivity Profile: kcat/Km Values Across Four MMPs vs. Gelatinase-Restricted Substrates

Dnp-PLGLWA-DArg-NH2 TFA exhibits quantifiable activity against a broader MMP isoform panel than comparator Dnp-PLGMWSR. Under identical assay conditions (pH 7.6, 37°C), Dnp-PLGLWA-DArg-NH2 TFA yields measurable kcat/Km values for MMP-1, MMP-2, MMP-3, and MMP-9 [1]. In contrast, Dnp-PLGMWSR is characterized exclusively as a gelatinase substrate (MMP-2/MMP-9) with no published kcat/Km data for MMP-1 or MMP-3 .

Enzyme Kinetics Substrate Selectivity MMP Profiling

Assay Sensitivity: 50- to 100-Fold Lower Fluorescence Signal vs. Mca-PLGL-Dpa-AR-NH2

Dnp-PLGLWA-DArg-NH2 TFA demonstrates approximately 50- to 100-fold lower fluorescence signal output compared to the Mca-PLGL-Dpa-AR-NH2 substrate in human MMP assays . This difference stems from the distinct fluorophore-quencher chemistry: Dnp/Trp intramolecular quenching (Ex/Em = 280/360 nm) produces weaker signal amplification than the Mca/Dnp FRET pair (Ex/Em = 325/393 nm) which yields a 190-fold fluorescence increase upon cleavage [1]. For applications requiring maximum signal-to-noise or detection of low-abundance MMP activity, the Mca-based alternative offers superior analytical sensitivity.

Assay Sensitivity Fluorescence Detection FRET Substrates

Aqueous Solubility Advantage: Water-Soluble Formulation vs. DMSO-Dependent Dnp-PLGMWSR

Dnp-PLGLWA-DArg-NH2 TFA is documented as a highly soluble fluorogenic MMP substrate whose aqueous solubility in assay buffer exceeds the Km value for enzyme reactions, enabling accurate kinetic parameter determination without organic co-solvents [1]. This design feature is attributed to the C-terminal D-Arg residue placed at the P'4 position specifically to enhance solubility [2]. In contrast, the comparator substrate Dnp-PLGMWSR is characterized as soluble in DMSO, requiring organic solvent for stock preparation and potentially introducing solvent-dependent artifacts in kinetic assays .

Solubility Assay Buffer Compatibility Kinetic Parameter Determination

Detection Platform Compatibility: UV-Range Fluorescence (280/360 nm) vs. Visible-Range Mca Substrates

Dnp-PLGLWA-DArg-NH2 TFA operates at excitation/emission wavelengths of 280/360 nm, utilizing intrinsic tryptophan fluorescence as the reporter signal . This UV-range detection is compatible with standard fluorescence plate readers equipped with UV-capable optics. In comparison, Mca-PLGL-Dpa-AR-NH2 employs the 7-methoxycoumarin-4-acetyl (Mca) fluorophore with Ex/Em = 325/393 nm, producing a 190-fold fluorescence increase upon cleavage . While the Mca substrate offers superior sensitivity, its spectral profile shifts detection toward the visible range, potentially affecting compatibility with UV-optimized instrumentation and multi-plex assay designs.

Fluorescence Detection Instrumentation Compatibility Spectral Properties

Dnp-PLGLWA-DArg-NH2 TFA: Optimal Application Scenarios Based on Quantitative Evidence


Multi-MMP Isoform Activity Profiling in Single-Substrate Screening Assays

Leveraging its documented catalytic activity against four MMP isoforms (kcat/Km: MMP-2 = 619.0 M⁻¹s⁻¹; MMP-9 = 209.0 M⁻¹s⁻¹; MMP-3 = 40.0 M⁻¹s⁻¹; MMP-1 = 21.0 M⁻¹s⁻¹), Dnp-PLGLWA-DArg-NH2 TFA enables single-substrate screening across MMP-1, MMP-2, MMP-3, and MMP-9 in a unified assay format [1]. This multi-isoform coverage eliminates the need for multiple substrate-specific assays, streamlining compound library screens, inhibitor IC50 determinations, and biological sample profiling where MMP subtype composition is unknown or heterogeneous [2].

Kinetic Parameter Determination Requiring Aqueous-Only Buffer Systems

The documented high aqueous solubility of Dnp-PLGLWA-DArg-NH2 TFA—specifically engineered with a C-terminal D-Arg residue at P'4 for this purpose—allows stock and working solutions to be prepared directly in assay buffer without organic co-solvents [1]. This property is critical for accurate kinetic parameter determination (Km, Vmax, kcat), as DMSO and other organic solvents can alter enzyme conformation, inhibit catalytic activity, or introduce viscosity artifacts that compromise Michaelis-Menten analysis [2].

UV-Range Fluorescence Detection in Legacy or Multiplexed Instrument Platforms

With excitation/emission maxima at 280/360 nm, Dnp-PLGLWA-DArg-NH2 TFA is fully compatible with standard UV-capable fluorescence plate readers and cuvette-based fluorometers [1]. This UV detection window is advantageous in multiplexed assay designs where visible-range fluorophores (e.g., FITC, rhodamine, Mca) are already allocated to other detection channels, minimizing spectral overlap and cross-talk [2]. The substrate is also suitable for laboratories with instrumentation optimized for tryptophan fluorescence detection protocols.

Ca²⁺-Dependent MMP Mechanistic Studies

Dnp-PLGLWA-DArg-NH2 TFA (designated as peptide II) has been characterized in comparative kinetic studies examining the role of divalent cations in MMP-1 catalysis [1]. Circular dichroism data demonstrated that this substrate binds Ca²⁺ but not Zn²⁺ in trifluoroethanol, and kinetic assays confirmed it as an active MMP-1 substrate [2]. These established biophysical and kinetic characterizations make Dnp-PLGLWA-DArg-NH2 TFA a validated tool for investigating Ca²⁺ cofactor mechanisms in collagenase action, an area of ongoing interest in MMP structural biology [3].

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